2-Hydroxythiobenzoic acid
Overview
Description
2-Hydroxythiobenzoic acid is an organic compound with the molecular formula C7H6O2S. It is structurally similar to 2-hydroxybenzoic acid, with the hydroxyl group (-OH) positioned ortho to the carboxyl group (-COOH) on a benzene ring, but with a sulfur atom replacing one of the oxygen atoms. This compound is known for its unique hydrogen bonding properties and is often studied in the context of its structural and spectroscopic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxythiobenzoic acid can be synthesized from acetylsalicoyl chloride, potassium hydroxide, and hydrogen sulfide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, crystallization, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxythiobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Hydroxythiobenzoic acid has several applications in scientific research:
Chemistry: It is used as a model compound for studying hydrogen bonding and molecular interactions in organic chemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 2-hydroxythiobenzoic acid involves its ability to form hydrogen bonds and interact with other molecules through its hydroxyl and thiol groups. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The molecular targets and pathways involved are primarily related to its hydrogen bonding capabilities and its role as a nucleophile in substitution reactions .
Comparison with Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with an oxygen atom instead of sulfur.
2-Hydroxydithiobenzoic acid: Contains two sulfur atoms instead of one.
Benzoic acid: Lacks the hydroxyl group and sulfur atom
Uniqueness: 2-Hydroxythiobenzoic acid is unique due to its sulfur-containing structure, which imparts distinct hydrogen bonding properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable for studying specific molecular interactions and for applications where sulfur chemistry is advantageous .
Properties
IUPAC Name |
2-hydroxybenzenecarbothioic S-acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXNWFUQIHHJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)S)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042472 | |
Record name | Thiosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7283-41-2 | |
Record name | Thiosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7283-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenecarbothioic acid, 2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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